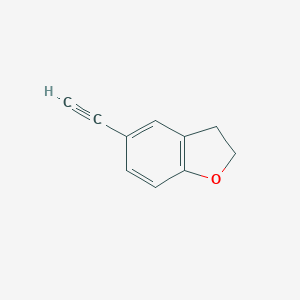

5-Ethynyl-2,3-dihydro-1-benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethynyl-2,3-dihydro-1-benzofuran is a chemical compound with the CAS Number: 132464-87-0 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 5-ethynyl-2,3-dihydro-1-benzofuran .

Synthesis Analysis

While specific synthesis methods for 5-Ethynyl-2,3-dihydro-1-benzofuran were not found, benzofuran derivatives in general have been synthesized and their structures confirmed by 1H-NMR, 13C-NMR, and IR . Various methods for the synthesis and structural modification of benzofuran derivatives are under investigation by several research groups .Molecular Structure Analysis

The InChI code for 5-Ethynyl-2,3-dihydro-1-benzofuran is 1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2 . This compound has a molecular formula of C10H8O .Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethynyl-2,3-dihydro-1-benzofuran were not found, benzofuran derivatives have shown a wide range of biological properties, which justifies the extensive interest in using benzofuran as building blocks of pharmacological agents .Physical And Chemical Properties Analysis

5-Ethynyl-2,3-dihydro-1-benzofuran is a powder with a melting point of 62-64 degrees Celsius .Aplicaciones Científicas De Investigación

5-Ethynyl-2,3-dihydro-1-benzofuran: A Comprehensive Analysis

Anticancer Activity: Benzofuran derivatives have shown significant anticancer activities. For instance, some substituted benzofurans inhibit growth in various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. It’s plausible that 5-Ethynyl-2,3-dihydro-1-benzofuran could be explored for similar anticancer applications due to its structural similarity to these active compounds .

Synthesis of Complex Molecules: The compound could serve as a precursor in the synthesis of more complex molecules with potential therapeutic applications. Its ethynyl group makes it a suitable candidate for further chemical modifications .

Biological Activity Screening: Natural products containing benzofuran are often screened for biological activities. Given its benzofuran core, 5-Ethynyl-2,3-dihydro-1-benzofuran may be a candidate for such screenings to discover new bioactivities .

Ligand for Receptor Studies: Benzofurans can act as ligands for various receptors. There’s potential for 5-Ethynyl-2,3-dihydro-1-benzofuran to be used in receptor studies, possibly as an estrogen receptor ligand as suggested by patent literature .

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

For instance, its potential anti-tumor activity suggests that it may impact pathways related to cell cycle regulation, apoptosis, and DNA repair .

Pharmacokinetics

The compound’s molecular weight (14417) and physical form (powder) suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Based on the known activities of benzofuran derivatives, it is likely that this compound has the potential to exert a variety of effects at the molecular and cellular levels, including inhibition of cell growth, induction of apoptosis, and modulation of oxidative stress .

Propiedades

IUPAC Name |

5-ethynyl-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERRNMOURWJLFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)OCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567972 |

Source

|

| Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2,3-dihydro-1-benzofuran | |

CAS RN |

132464-87-0 |

Source

|

| Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

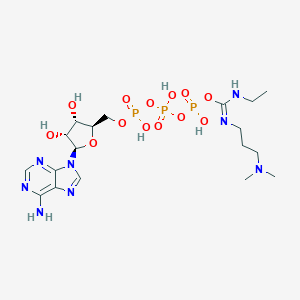

![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)

![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)

![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)

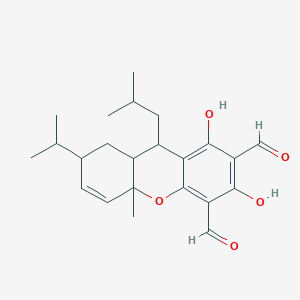

![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)